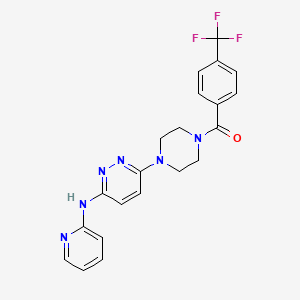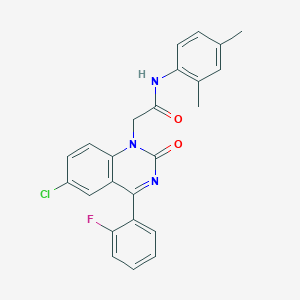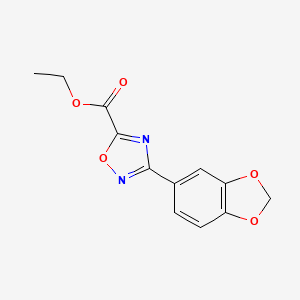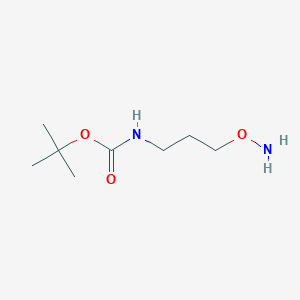![molecular formula C14H13F2N3O2 B2985564 N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415472-70-5](/img/structure/B2985564.png)
N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in the field of medicine. This compound is often referred to as "DFMO" or "Eflornithine" and has been shown to have promising effects in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide involves the inhibition of ornithine decarboxylase (ODC), an enzyme that catalyzes the conversion of ornithine to putrescine in the polyamine biosynthetic pathway. Polyamines are essential for cell growth and proliferation, and the inhibition of ODC by DFMO can lead to a decrease in polyamine levels, which in turn can inhibit cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide are primarily related to its inhibition of ornithine decarboxylase (ODC). By inhibiting ODC, DFMO can decrease the levels of polyamines, which are essential for cell growth and proliferation. This can lead to a decrease in tumor growth and other disease-related processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide in lab experiments include its high potency and specificity for the target enzyme ODC. Additionally, DFMO has been shown to have low toxicity and few side effects, making it a safe and effective compound for use in research. However, the limitations of using DFMO in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
Orientations Futures
There are many potential future directions for research on N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide. One potential area of research is the development of new and more efficient synthesis methods for DFMO. Additionally, further research is needed to fully understand the mechanisms of action of DFMO and its potential applications in the treatment of various diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DFMO in humans.
Méthodes De Synthèse
The synthesis of N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide involves the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with difluoromethoxybenzene in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, trypanosomiasis, and parasitic infections. In cancer research, DFMO has been shown to inhibit the activity of ornithine decarboxylase (ODC), an enzyme that is overexpressed in many types of cancer. By inhibiting ODC, DFMO can prevent the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c1-8-9(2)17-7-18-12(8)13(20)19-10-4-3-5-11(6-10)21-14(15)16/h3-7,14H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUVNUHLTSXYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC(=CC=C2)OC(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2985489.png)
![N-[6-phenyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B2985490.png)
![N~2~-[3-(dimethylamino)propyl]-N~4~-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2985491.png)



![6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2985499.png)

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2985502.png)
![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2985504.png)